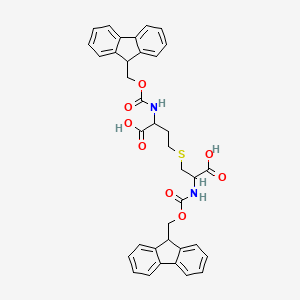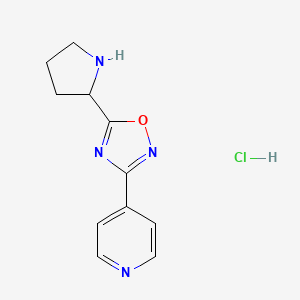
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The closest compound I found is “4-[5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol”. It has a molecular formula of C12H13N3O2 and a molecular weight of 231.250521.Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study conducted by Kharchenko et al. (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which have been confirmed by various spectroscopic methods. This research presents the biological activity predictions of these synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
- Krolenko et al. (2016) synthesized new 1,2,4-oxadiazole derivatives containing pyrrolidine or piperidine rings and found them to exhibit strong antimicrobial activity. A structure–activity study was performed for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Chemical Synthesis
- Rao et al. (2014) investigated the reaction of 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine, among other reagents, leading to the formation of various oxadiazole derivatives (Rao, Reddy, Jyotsna, & Sait, 2014).
Anticancer Activity
- Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. This research highlights the potential of these compounds in cancer treatment (Redda & Gangapuram, 2007).
Safety And Hazards
Unfortunately, I couldn’t find specific safety and hazard information for “4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride”. It’s important to handle all chemicals with appropriate safety measures.
Propriétés
IUPAC Name |
3-pyridin-4-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8;/h3-4,6-7,9,13H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZPMOFDPUZLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



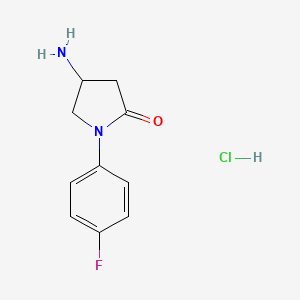
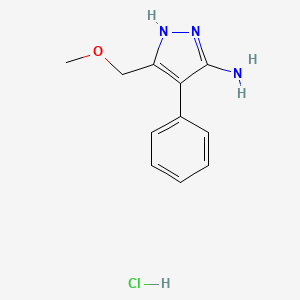
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)

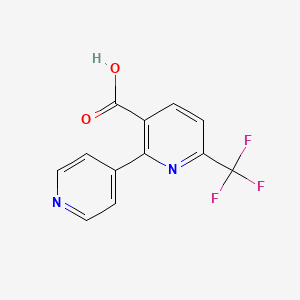
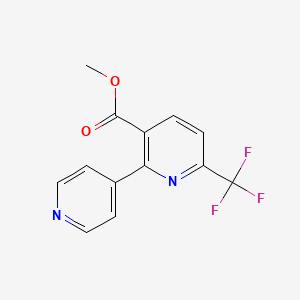
![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)
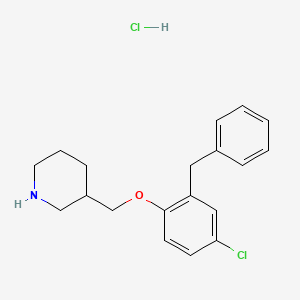
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)
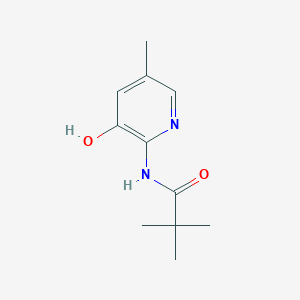
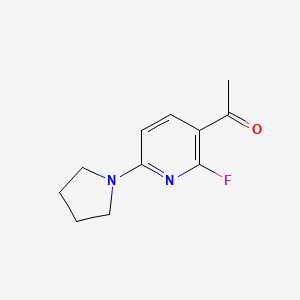

![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)
